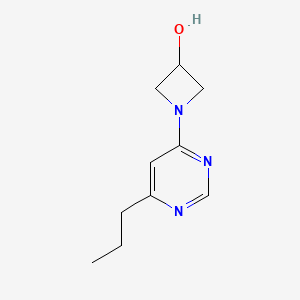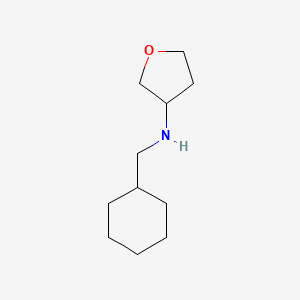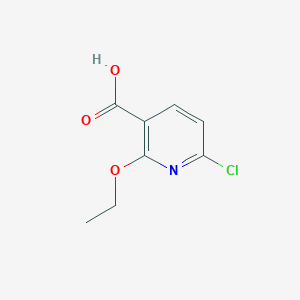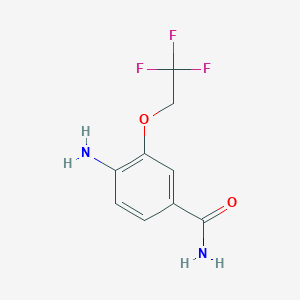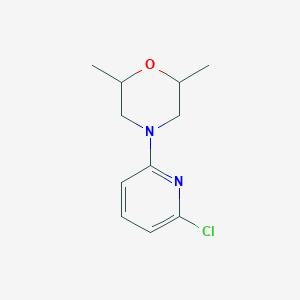
N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine
Übersicht
Beschreibung
“N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has focused on the synthesis and characterization of compounds structurally related to "N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine," highlighting their importance in the development of pharmaceuticals and materials. For example, the synthesis of key intermediates for antibiotic preparation demonstrates the relevance of similar compounds in medicinal chemistry. A practical and efficient process for preparing such intermediates through asymmetric Michael addition and stereoselective alkylation has been developed, underscoring their utility in synthesizing complex molecules (Fleck et al., 2003).
Non-linear Optical Properties
Derivatives of related compounds have been investigated for their solid-state non-linear optical properties, which are crucial for applications in optoelectronics and materials science. The study of small structural modifications on these properties provides insights into how molecular conformation and intermolecular interactions influence material characteristics (Langley et al., 2001).
Heterocyclic Organic Compounds
Pyrrolidines, a class of compounds including "N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine," are highlighted for their biological effects and applications in medicine, dyes, and agrochemicals. Research into the synthesis of pyrrolidines through [3+2] cycloaddition reactions reveals their versatility and potential for generating compounds with specific properties under mild conditions (Żmigrodzka et al., 2022).
Surface Chemistry
The interaction of cyclic amines, including analogs of "N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine," with surfaces such as Ge(100)-2×1 and Si(100)-2×1 has been explored. These studies provide insights into the bonding mechanisms and reactivity of amines on semiconductor surfaces, which are relevant for the development of nanotechnologies and materials science applications (Wang et al., 2003).
Catalysis and Oxidation Reactions
The oxidative transformation of cyclic amines to lactams, catalyzed by nanomaterials such as CeO2-supported gold nanoparticles, showcases the potential of "N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine" related compounds in chemical synthesis. Lactams are important chemical feedstocks, and efficient synthesis methods contribute to advancements in pharmaceutical manufacturing and materials chemistry (Dairo et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(13-7-9-14-11-13)10-8-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWSOFIEGIELJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-phenylethyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468886.png)
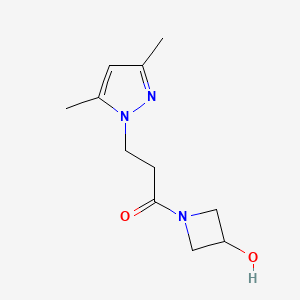
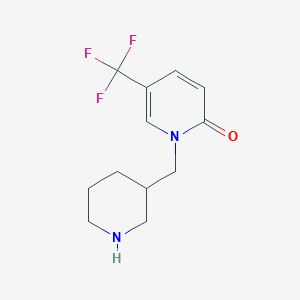
![1-[(Naphthalen-1-yl)methyl]azetidin-3-ol](/img/structure/B1468890.png)
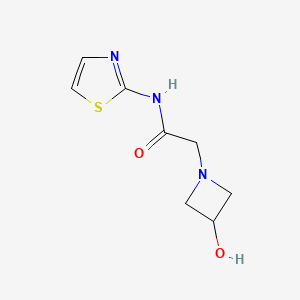
![(3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468896.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-ol](/img/structure/B1468898.png)
